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Compound of Interest

Compound Name:
1,4-

Bis(bromodifluoromethyl)benzene

Cat. No.: B1337825 Get Quote

A Comprehensive Technical Guide to 1,4-
Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

reactivity of 1,4-Bis(bromodifluoromethyl)benzene (CAS No. 651-12-7). The information is

intended to support research and development activities in the fields of medicinal chemistry,

materials science, and organic synthesis.

Chemical and Physical Properties
1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with the

molecular formula C₈H₄Br₂F₄. It is a liquid at room temperature.[1][2] Key quantitative data for

this compound are summarized in the table below.
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Property Value Source

Molecular Formula C₈H₄Br₂F₄ [3]

Molecular Weight 335.92 g/mol [3]

CAS Number 651-12-7 [3]

Appearance Liquid [2]

Boiling Point 102-107 °C (at 25 Torr) [2]

235.492 °C (at 760 mmHg) [1]

Density
1.953 ± 0.06 g/cm³ (at 20 °C,

760 Torr)
[1][2]

Refractive Index
1.4965-1.4971 (at 589.3 nm,

24 °C)
[2]

Flash Point 96.2 ± 25.9 °C [1][2]

Solubility

No specific data available.

Expected to be soluble in

common organic solvents.

[1]

Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1,4-
Bis(bromodifluoromethyl)benzene is not readily available in the public domain, a

representative synthesis for a structurally related compound, 1,4-bis(dibromomethyl)benzene,

can be informative. The synthesis involves the radical bromination of p-xylene in a non-polar

solvent, initiated by light.

A logical workflow for such a synthesis and purification process is illustrated in the diagram

below.
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General Synthesis and Purification Workflow

Synthesis

Work-up

Purification

p-Xylene in Carbon Tetrachloride

Add Bromine (dropwise)

Heat to reflux and irradiate with a 500W lamp

Wash with ice-water

Wash with ice-cold NaHCO3 (aq)

Wash with ice-water

Dry with MgSO4

Evaporate solvent in vacuo

Crystallize from Chloroform

1,4-Bis(dibromomethyl)benzene

Click to download full resolution via product page

Caption: General Synthesis and Purification Workflow.
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Reactivity and Stability
1,4-Bis(bromodifluoromethyl)benzene is stable under recommended storage conditions.[1]

However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong

reducing agents.[4] The presence of electron-withdrawing difluoromethyl groups on the

benzene ring can influence its reactivity in nucleophilic aromatic substitution reactions.[5][6]

The bromine atoms on the difluoromethyl groups are expected to be susceptible to nucleophilic

displacement.

Spectroscopic Properties
Specific spectroscopic data for 1,4-Bis(bromodifluoromethyl)benzene is not readily

available. However, the expected spectral characteristics can be inferred from related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (δ

7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.

¹³C NMR: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling.

One would expect to see a signal for the aromatic carbons attached to the

bromodifluoromethyl groups, a signal for the other aromatic carbons, and a signal for the

bromodifluoromethyl carbons. Each of these signals would likely appear as a multiplet due to

coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the

difluoromethyl groups.

Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Bis(bromodifluoromethyl)benzene is expected to show characteristic

absorption bands for:

Aromatic C-H stretching (around 3030 cm⁻¹)

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region)
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C-F stretching (in the 1000-1400 cm⁻¹ region)

C-Br stretching (typically below 800 cm⁻¹) The substitution pattern on the benzene ring can

often be determined by analyzing the out-of-plane C-H bending vibrations in the 650-1000

cm⁻¹ region.[7]

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (335.92 g/mol ). Due to the presence of two bromine atoms, a characteristic

isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for

the molecular ion and any bromine-containing fragments.

Experimental Protocols
Representative Synthesis of a Halogenated Benzene
Derivative
The following is a representative procedure for the synthesis of bromo-3,5-

bis(trifluoromethyl)benzene, which illustrates the general techniques that could be applied to

the synthesis of related compounds.[8]

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

thermocouple, and addition funnel, cool glacial acetic acid to 15 °C.

Addition of Acid: Add concentrated sulfuric acid in one portion. The temperature will rise due

to the exothermic heat of solution. Cool the mixture to 25 °C.

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene to the rapidly stirring acid

mixture.

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin in portions over a few minutes. An

exothermic reaction will occur. Maintain the reaction temperature at approximately 45 °C for

several hours.

Work-up: Cool the reaction mixture and pour it slowly into cold water. Stir vigorously for 10

minutes.
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Extraction and Washing: Separate the lower organic layer and wash it with 5 N NaOH.

Isolation: The resulting clear, colorless organic layer is the product.

Determination of Boiling Point (Micro Method)
The boiling point of a liquid organic compound can be determined using a small amount of the

substance with a Thiele tube.[9][10][11]

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end

downwards.

Apparatus Setup: Attach the test tube to a thermometer.

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g.,

mineral oil). Heat the side arm of the Thiele tube gently.

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube.

Measurement: Remove the heat source when a steady stream of bubbles is observed. The

temperature at which the bubbling stops and the liquid begins to enter the capillary tube is

the boiling point.

Safety and Handling
1,4-Bis(bromodifluoromethyl)benzene is an irritant. It is important to handle this chemical

with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat.[1][12] Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements:[12]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Precautionary Statements:[12]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development
Halogenated benzenes, particularly those containing fluorine, are important building blocks in

medicinal chemistry and materials science.[13] The trifluoromethyl and related groups can

significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules,

making them valuable for the design of new drugs and functional materials. 1,4-
Bis(bromodifluoromethyl)benzene can serve as a precursor for further chemical

modifications, introducing the difluoromethylphenylene moiety into larger molecular structures.

The logical relationship for the utility of such a compound in drug development is outlined

below.
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Role in Drug Development

1,4-Bis(bromodifluoromethyl)benzene
(Building Block)

Chemical Synthesis
(e.g., Cross-Coupling Reactions)

Novel Molecular Scaffolds

Screening for Biological Activity

Lead Compound Identification

Lead Optimization
(Improved Potency, Selectivity, ADME)

Preclinical Candidate
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Caption: Role in Drug Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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